Meridianin D

Description

Structure

3D Structure

Properties

IUPAC Name |

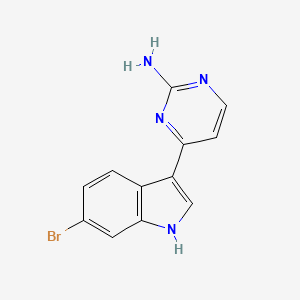

4-(6-bromo-1H-indol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4/c13-7-1-2-8-9(6-16-11(8)5-7)10-3-4-15-12(14)17-10/h1-6,16H,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPYLWZBNRFLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C3=NC(=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328011 | |

| Record name | Meridianin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213473-01-9 | |

| Record name | 4-(6-Bromo-1H-indol-3-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213473-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meridianin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry of Meridianin D and Its Analogs

Total Synthesis Approaches

The synthesis developed by Jiang and Yang offers a direct route to Meridianin D and its analog Meridianin G, primarily utilizing palladium-catalyzed cross-coupling reactions. This methodology is recognized for its straightforward nature and efficiency in constructing the core indolyl-pyrimidine framework mdpi.commdpi.comresearchgate.netnih.govcapes.gov.br.

Jiang and Yang Protocol

N-Tosyl-Deprotection

Following the successful Suzuki coupling, the final step in the Jiang and Yang synthesis involves the removal of the N-tosyl protecting group mdpi.comresearchgate.netnih.govencyclopedia.pub. This deprotection is typically achieved under basic conditions, such as treatment with sodium hydroxide, to liberate the free amine and afford the target this compound mdpi.comresearchgate.netnih.govencyclopedia.pub.

The Fresneda and Molina methodology is widely regarded as a facile and highly utilized strategy for the synthesis of this compound and its analogs mdpi.commdpi.comnih.govmdpi.comacs.orgnih.govresearchgate.netresearchgate.net. This approach typically involves a two-step sequence that begins with readily available indole (B1671886) derivatives.

Fresneda and Molina Methodology

N-Tosyl-3-Acetylindoles as Starting Materials

This synthetic route commences with N-tosyl-3-acetylindoles as the primary starting materials mdpi.commdpi.comencyclopedia.pubnih.govnih.govresearchgate.net. These intermediates are prepared through a sequence that involves the acylation of the indole core at the 3-position, often using acetyl chloride in the presence of a Lewis acid like tin(IV) chloride, followed by the protection of the indole nitrogen with a tosyl group nih.gov.

Comparative Yields and Methodologies

| Protocol | Starting Material(s) | Key Reaction(s) | Deprotection Step | This compound Overall Yield | Citation(s) |

| Jiang and Yang | Indolyl Boronic Acid, 4-Chloropyrimidine (B154816) | Palladium-catalyzed Suzuki coupling | N-Tosyl-deprotection (NaOH) | 40% | mdpi.comresearchgate.netnih.govencyclopedia.pub |

| Fresneda and Molina | N-Tosyl-3-Acetylindoles | Enaminone formation with DMF-DMA, Cyclocondensation with Guanidine (B92328) | Implicit in cyclocondensation | 65% | mdpi.comencyclopedia.pubnih.govnih.govresearchgate.net |

Compound List

this compound

Meridianin G

Meridianin C

Meridianin A

Meridianin E

Meridianin F

Masuda Borylation-Suzuki Coupling (MBSC) Sequence

The Masuda Borylation-Suzuki Coupling (MBSC) sequence has emerged as a highly efficient, one-pot strategy for the synthesis of Meridianin C, D, F, and G, as well as precursors to Meridianin A encyclopedia.pubnih.govmendeley.comresearchgate.netmdpi.comresearchgate.netnih.gov. This methodology involves the palladium-catalyzed borylation of N-protected 3-iodoindoles with pinacolyl borane, followed by a Suzuki coupling with a suitable pyrimidine (B1678525) halide, such as 4-chloropyrimidine-2-amine. This one-pot approach bypasses the isolation of boronate ester intermediates, leading to the formation of this compound and its analogues in moderate to excellent yields encyclopedia.pubnih.govmendeley.comresearchgate.netmdpi.comnih.gov. The MBSC sequence is particularly advantageous for its concision and catalyst efficiency mendeley.comresearchgate.netmdpi.comnih.gov.

Synthesis of this compound Analogues

The synthesis of this compound analogues allows for the exploration of structure-activity relationships and the development of compounds with potentially improved or altered biological properties.

Bredereck Protocol Applications

The Bredereck protocol, which involves the formation of enaminones from 3-acylindoles followed by condensation with guanidine, has been extensively utilized for the synthesis of this compound analogues encyclopedia.pubnih.govmdpi.comresearchgate.net. This method is considered convenient for preparing various meridianin derivatives and is amenable to large-scale preparation mdpi.comresearchgate.net. By modifying the starting indole or the guanidine component, a diverse library of analogues can be accessed. For example, modifications to the exocyclic amine of the 2-aminopyrimidine (B69317) ring have been explored by using substituted guanidines in the final cyclization step, yielding analogues with varied biological activities nih.govnih.gov.

Cross-Coupling Strategies

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, play a pivotal role in synthesizing this compound analogues. These methods often involve coupling functionalized indole precursors (e.g., indolylboronic acids or esters) with pyrimidine halides, or vice versa encyclopedia.pubnih.govresearchgate.nettandfonline.com. For instance, early syntheses involved the Suzuki coupling of indolylboronic acids with 4-chloropyrimidine to yield protected meridianins, which were then deprotected to afford this compound encyclopedia.pubnih.gov. Other cross-coupling reactions, such as Sonogashira coupling, can be employed in conjunction with cyclization steps to build the core structure or introduce specific substituents onto the indole or pyrimidine rings, further expanding the scope of accessible analogues mdpi.comrsc.orgnih.gov.

Conversion of 3-Cyanoacetyl Indole

A widely utilized and facile synthetic route to this compound analogs begins with a 3-cyanoacetyl indole scaffold. This approach involves a series of transformations to build the characteristic 2-aminopyrimidine ring and generate various functionalized analogs.

The synthesis often commences with a 3-cyanoacetyl indole derivative. Treatment with dimethylformamide dimethylacetal (DMF-DMA) is a crucial step, leading to the formation of an enaminonitrile or enaminone intermediate nih.govcapes.gov.brmdpi.comopenscienceonline.comopenscienceonline.comresearchgate.netarkat-usa.org. This reaction effectively introduces a reactive three-carbon unit that is primed for subsequent cyclization. The enaminonitrile intermediate is pivotal for the subsequent construction of the pyrimidine moiety.

The enaminonitrile intermediate, derived from the reaction with DMF-DMA, is then subjected to cyclization with aminoguanidine (B1677879) nih.govcapes.gov.brmdpi.comopenscienceonline.comopenscienceonline.comresearchgate.netarkat-usa.org. This condensation reaction constructs the 2-aminopyrimidine ring, directly forming cyano-substituted this compound analogs. This step is central to establishing the core heterocyclic framework of the meridianin structure.

Following the formation of the cyano this compound analog, further functionalization can be achieved through alkaline hydrolysis nih.govcapes.gov.brresearchgate.netmolaid.com. This process converts the cyano group into a carboxylic acid functionality, yielding carboxylic acid analogs of this compound. This transformation provides access to a different class of derivatives with potentially altered biological profiles.

Alternatively, the cyano this compound analog can be treated with hydrazine (B178648) hydrate (B1144303) nih.govcapes.gov.brresearchgate.netmolaid.com. This reaction leads to the formation of amidrazone analogs. This chemical modification offers another avenue for generating diverse meridianin derivatives for biological evaluation.

Alkenylation and Condensation Reactions of Indoles

Another significant synthetic strategy involves the direct alkenylation of indoles, often followed by condensation reactions. This metal-free approach typically utilizes α-oxo ketene (B1206846) dithioacetals under acidic conditions, such as trifluoroacetic acid in dichloromethane (B109758) mdpi.comtandfonline.comnih.gov. This reaction selectively affords β-indolyl mono- and disubstituted α,β-unsaturated carbonyl compounds. These intermediates are then condensed with guanidine nitrate (B79036) to efficiently produce meridianin derivatives tandfonline.comnih.gov. This method offers a direct route to the meridianin scaffold without relying on pre-functionalized indole starting materials for the pyrimidine ring construction.

Indolization of Nitrosoarenes

The indolization of nitrosoarenes represents a distinct synthetic strategy for accessing meridianin structures, notably employed by Penoni and colleagues mdpi.comnih.govpreprints.orgresearchgate.net. This approach typically involves the reaction of a nitrosoarene with a suitable 2-aminopyrimidine derivative, such as 2-amino-4-ethynylpyrimidine, in a one-pot process. This method allows for the efficient construction of the meridianin framework, often with good yields for specific analogs like meridianins C and G.

Data Tables

The synthesis of this compound and its analogs has been achieved through several routes, with varying reported yields. The following table summarizes key synthetic strategies and their outcomes for this compound or closely related analogs.

| Synthetic Strategy | Starting Material(s) | Key Reagents/Conditions | Reported Yield (this compound/Analog) | Citation(s) |

| Fresneda and Molina | N-tosyl-3-acetylindoles | 1. Dimethylformamide dimethylacetal (DMF-DMA); 2. Guanidine hydrochloride | 65% (this compound) | nih.govencyclopedia.pub |

| Jiang and Yang | Indolyl boronic acid, 4-chloropyrimidine | Palladium-catalyzed cross-coupling, N-tosyl deprotection with NaOH | 40% (this compound) | encyclopedia.pubmdpi.com |

| Radwan et al. (via 3-cyanoacetyl indole) | 3-Cyanoacetyl indole | 1. DMF-DMA; 2. Aminoguanidine; (subsequent steps for hydrolysis or amidrazone formation) | Not explicitly stated for this compound, but described for analogs | nih.govcapes.gov.bropenscienceonline.comopenscienceonline.com |

| Yu et al. (Alkenylation/Condensation) | Indoles, α-oxo ketene dithioacetals | Acid-mediated (TFA/DCM), followed by condensation with guanidine nitrate | Described for derivatives | tandfonline.comnih.gov |

| Penoni et al. (Indolization of Nitrosoarenes) | Nitrosoarene, 2-amino-4-ethynylpyrimidine | One-pot thermal annulation | 28% (Meridianin C), 41% (Meridianin G) | nih.govresearchgate.net |

Compound Names

Meridianin A

Meridianin B

Meridianin C

this compound

Meridianin E

Meridianin F

Meridianin G

Variolin B

Meriolins

3-Cyanoacetyl Indole

N-tosyl-3-acetylindoles

Enaminone

Enaminonitrile

Cyano this compound analog

Carboxylic acid analog

Amidrazone analogue

Indolyl boronic acid

4-chloropyrimidine

Nitrosoarene

2-amino-4-ethynylpyrimidine

α-Oxo ketene dithioacetals

Synthesis of 3-Indolylazoles

The synthesis of this compound and related compounds primarily involves the formation of the crucial linkage between the indole nucleus and the pyrimidine ring. While the term "3-indolylazoles" broadly encompasses indole derivatives linked to azole rings, this compound specifically features a 3-indolylpyrimidine structure. Several synthetic pathways have been established to construct this core scaffold.

Additionally, research has explored the synthesis of related 2-aminopyrimidine (2-AI) analogues. These syntheses often involve the acylation of substituted indole derivatives at the 3-position, followed by protection of the indolic nitrogen. The resulting intermediates are then reacted with DMF-DMA to form enaminone derivatives, which are subsequently cyclized with guanidine to produce the 2-AI structures nih.gov.

Table 1: Comparison of this compound Synthesis Routes

| Synthesis Method | Key Starting Materials/Reaction | Reported Yield of this compound | Key References |

| Jiang and Yang | 6-bromoindolyl boronic acid + 4-chloropyrimidine | 40% | mdpi.comencyclopedia.pubresearchgate.net |

| Fresneda and Molina | N-tosyl-3-acetylindoles + DMF-DMA → enaminone + guanidine HCl | 65% | mdpi.comencyclopedia.pub |

| Müller (Karpov et al.) | Boc-protected indoles + TMS-acetylene (carbonylative alkynylation) + guanidine | 50% | mdpi.comencyclopedia.pub |

| Bredereck/Simon approach | Used as an alternative when Jiang's method failed due to encountered problems | N/A | nih.govacs.org |

Challenges and Yield Optimization in Synthesis

The synthesis of this compound and its analogues is not without its challenges, and optimization efforts have focused on improving yields and overcoming synthetic hurdles. Early attempts to replicate synthetic procedures, such as those described by Jiang et al., proved unsuccessful due to specific issues highlighted by Simon et al., necessitating the exploration of alternative routes like the Bredereck approach nih.govacs.org.

Specific synthetic steps can also present difficulties. For instance, in the alkylation of certain indole derivatives, the reaction with isobutyl bromide failed under standard phase-transfer catalysis conditions. This required more vigorous reaction conditions, such as refluxing in acetone (B3395972) with potassium carbonate, to achieve the desired product acs.org.

Yield optimization is often intrinsically linked to structure-activity relationship (SAR) studies, where modifications to the this compound scaffold are made to understand their impact on biological activity. These studies provide insights into which synthetic modifications are most effective. For example, research into the effect of substitutions on the exocyclic amine of the 2-aminopyrimidine ring revealed that methyl (compound 9e) and ethyl (compound 9d) substitutions led to a decrease in activity, with reported IC50 values of 28.9 ± 2.3 μM and 24.6 ± 0.7 μM, respectively, compared to this compound's IC50 of 87.4 ± 4.0 μM nih.govacs.org. Similarly, bromination at different positions on the indole ring affected activity; 4-bromo (compound 9k) and 7-bromo (compound 9j) analogues exhibited reduced antibiofilm activity, with IC50 values exceeding 100 μM and 99.8 ± 15.2 μM, respectively nih.govacs.org.

The choice of synthetic route itself represents a form of optimization, with the Fresneda and Molina method being recognized for its relative ease and high yield, making it a commonly employed strategy mdpi.comencyclopedia.pubresearchgate.net. Furthermore, the synthesis of various substituted indole-pyrimidine derivatives, such as 3-(2-phenylpyrimidin-4-yl)-1H-indole (1a) with a 62% yield, demonstrates ongoing efforts to develop efficient pathways for analogue libraries mdpi.com.

Biological Activities and Mechanisms of Action Research of Meridianin D

Enzyme Inhibition Studies

Meridianin D is a member of the meridianin family of alkaloids, which are brominated 3-(2-aminopyrimidine)-indoles originally isolated from the Antarctic tunicate Aplidium meridianum. nih.govmdpi.com These compounds have garnered significant interest for their capacity to inhibit various protein kinases, a property that underpins many of their other observed biological activities. nih.govmdpi.com

Protein Kinase Inhibition

The meridianin family, including this compound, has been shown to inhibit a range of protein kinases, such as cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and cyclic nucleotide-dependent kinases. nih.govconicet.gov.ar The inhibitory profile varies among the different meridianin analogues, with substitutions on the indole (B1671886) ring influencing potency and selectivity. mdpi.comconicet.gov.ar

GSK-3β is a serine/threonine kinase that is constitutively active in resting cells and plays a role in numerous cellular processes, including glycogen metabolism, cell signaling, and apoptosis. wikipedia.org Overactivity of GSK-3β has been implicated in various diseases. wikipedia.orgnih.gov Meridianins, as a class, are recognized as inhibitors of GSK-3β. mdpi.comdntb.gov.ua Research has shown that meridianins can inhibit GSK-3β activity both in vitro and in vivo. dntb.gov.uaresearchgate.net

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | GSK-3β | 2.50 | conicet.gov.ar |

Research indicates that meridianins can act as either ATP-competitive or non-ATP-competitive inhibitors of GSK3β. researchgate.netresearchgate.net This dual mechanism is significant, as most kinase inhibitors target the highly conserved ATP-binding pocket, which can lead to off-target effects. nih.gov The ability of meridianins to potentially bind to allosteric sites, in addition to the ATP pocket, offers a promising avenue for developing more selective inhibitors. nih.gov Computational studies involving docking calculations and molecular dynamics simulations have been employed to explore the binding of meridianins to both the ATP and substrate cavities of GSK3β. nih.gov These studies suggest that the substrate-binding site is a viable target for allosteric inhibition by this class of compounds. nih.gov

The inhibition of GSK3β by meridianins leads to the modulation of several downstream signaling pathways. GSK3β activity is regulated by other kinases, including Akt, Protein Kinase A (PKA), and Protein Kinase C (PKC). mdpi.com Studies have shown that administration of meridianins can lead to changes in these pathways. dntb.gov.uaresearchgate.net Specifically, meridianin administration has been observed to increase the activity of Akt and PKA in the prefrontal cortex. mdpi.com In the hippocampus, meridianins have been shown to increase the activity of PKC, which is accompanied by increased phosphorylation of the glutamate (B1630785) receptor subunit GluR1 at serine 831. mdpi.com This phosphorylation event is linked to enhanced synaptic plasticity. mdpi.com PKA is known to play a crucial role in initiating the synaptic delivery of GluR1-containing AMPA receptors. nih.govnih.gov

Meridianins have been identified as a family of potent inhibitors of cyclin-dependent kinases (CDKs). nih.govmdpi.comconicet.gov.ar CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anti-cancer therapies. nih.govnih.gov this compound, specifically, has been shown to inhibit CDK activity. mdpi.comsemanticscholar.org

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CDK1/cyclin B | 13.00 | mdpi.com |

| This compound | CDK5/p25 | 5.50 | mdpi.com |

| This compound | PKA | 1.00 | semanticscholar.org |

| This compound | PKG | 0.80 | semanticscholar.org |

| This compound | GSK-3β | 2.50 | conicet.gov.ar |

| This compound | CK1 | 100.00 | conicet.gov.ar |

Cyclin-Dependent Kinase (CDK) Inhibition

CDK5/p25 Inhibition

This compound has been identified as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25. conicet.gov.arencyclopedia.pub The CDK5/p25 complex is implicated in the abnormal phosphorylation of tau protein, a hallmark of Alzheimer's disease. aacrjournals.orgexplorationpub.com Research has shown that this compound, as part of the broader meridianin family, demonstrates inhibitory activity against this kinase complex, suggesting its potential as a scaffold for the development of therapeutic agents targeting neurodegenerative diseases. encyclopedia.pubaacrjournals.org The inhibitory concentration (IC50) of this compound against CDK5/p25 has been reported, highlighting its potency. conicet.gov.ar

Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A) Inhibition

This compound exhibits inhibitory activity against Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A). researchgate.netmdpi.com DYRK1A is a kinase involved in various cellular processes, and its overactivity is associated with neurodegenerative conditions like Alzheimer's disease and Down syndrome. nih.govresearchgate.net Studies have shown that meridianins, including this compound, can inhibit DYRK1A, with some derivatives showing potent inhibition with IC50 values in the sub-micromolar range. researchgate.netmdpi.com The interaction is thought to involve the pyrimidine (B1678525) N-1 and the 2-amino group of the pyrimidine ring binding to the hinge region of DYRK1A's ATP binding site. researchgate.net

CDC-Like Kinase 1 (CLK1) Inhibition

Research has identified this compound and its derivatives as inhibitors of CDC-Like Kinase 1 (CLK1). mdpi.comresearchgate.net CLK1 is a kinase involved in the regulation of RNA splicing. researchgate.net Certain meridianin derivatives have demonstrated significant inhibitory potency and selectivity for CLK1 and DYRK1A over other kinases. researchgate.netacs.org This dual inhibition suggests the potential for developing meridianin-based compounds as therapeutic agents targeting processes regulated by these kinases. researchgate.net

Other Kinases: PKA, PKG, CK1, FMS, LCK, LYN, DAPK1

This compound and its related compounds have been shown to inhibit a range of other protein kinases. conicet.gov.armdpi.com These include Protein Kinase A (PKA), Protein Kinase G (PKG), and Casein Kinase 1 (CK1). conicet.gov.ar Furthermore, derivatives of meridianins have demonstrated inhibitory activity against FMS, LCK, LYN, and Death-Associated Protein Kinase 1 (DAPK1). mdpi.comnih.gov For instance, a hybrid molecule derived from Meridianin E showed significant inhibition of FMS, LCK, LYN, and DAPK1 kinases. mdpi.com

Table 1: Inhibition of Various Kinases by Meridianin Derivatives

| Kinase | Inhibition Details | Reference |

|---|---|---|

| FMS | A hybrid of Meridianin E and Leucettamine B inhibited FMS kinase by 82.5 ± 0.6% at 10 µM. A derivative, compound 5g, showed an IC50 of 110 nM. | mdpi.comnih.gov |

| LCK | The same hybrid inhibited LCK kinase by 81.4 ± 0.6% at 10 µM. Compound 5g had an IC50 of 87.7 nM. | mdpi.comnih.gov |

| LYN | The hybrid molecule inhibited LYN kinase by 75.2 ± 0.0% at 10 µM. Compound 5g displayed an IC50 of 169 nM. | mdpi.comnih.gov |

Signaling Pathway Modulation

Beyond direct kinase inhibition, this compound and its derivatives influence critical cellular signaling pathways.

JAK/STAT3 Signaling Pathway Inhibition

This compound has been shown to exhibit weak inhibitory activity on cancer cell lines where the Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) signaling pathway is hyperactivated. mdpi.comnih.gov This pathway plays a crucial role in cell proliferation, survival, and immune response, and its aberrant activation is linked to various cancers. nih.govmdpi.com While this compound itself shows modest effects, its derivatives have demonstrated significantly improved antitumor activity by targeting this pathway. nih.gov

Inhibition of JAK1 and JAK2 Phosphorylation

While this compound's direct effect is weak, derivatives of meridianins have been shown to inhibit the phosphorylation of JAK1 and JAK2. mdpi.comnih.gov The activation of the JAK/STAT3 pathway is initiated by the phosphorylation of JAKs. mdpi.com Western blotting analyses have indicated that certain meridianin derivatives can inhibit the phosphorylation levels of both JAK1 and JAK2, thereby suppressing the downstream signaling cascade. nih.gov

Downregulation of STAT3 Downstream Genes (c-Myc, Cyclin D1, Bcl-XL)

The inhibition of STAT3 phosphorylation is expected to affect the expression of its downstream target genes, which are crucial for cell cycle progression and apoptosis resistance. Research on meridianin derivatives has confirmed this hypothesis. A notable derivative, compound 6e, was shown to suppress the expression of the STAT3 downstream genes c-Myc, Cyclin D1, and Bcl-XL at a concentration of 10 μM. nih.govresearchgate.net The downregulation of these specific genes provides a mechanistic link between the inhibition of the JAK/STAT3 pathway and the observed pro-apoptotic effects of meridianin analogues. nih.govmdpi.com

| Compound | Target Genes | Effect | Cell Lines | Reference |

| Meridianin Derivative (6e) | c-Myc, Cyclin D1, Bcl-XL | Downregulation | DU145 | nih.govresearchgate.net |

Apoptosis Induction Pathways (Caspase-9, Caspase-3, PARP, Mcl-1, Bcl-2, XIAP, eIF-2α, S6)

While derivatives of meridianins have been shown to induce apoptosis, specific research delineating the role of this compound in the activation of Caspase-9, Caspase-3, and PARP, or the regulation of Mcl-1, Bcl-2, XIAP, eIF-2α, and S6 is not detailed in the available literature. However, extensive research on the related compound, Meridianin C, and its derivatives has shown that their pro-apoptotic effects are mediated through these specific molecules in human leukemia cell lines. mdpi.comresearchgate.netresearchgate.netspandidos-publications.com These studies on Meridianin C demonstrate a clear mechanism involving the intrinsic apoptosis pathway, but similar detailed pathway analysis for this compound is not presently available.

Micropinocytosis via DKK-3 Downregulation

The mechanism of action involving micropinocytosis induction through the downregulation of Dickkopf-related protein 3 (DKK-3) has been identified for other members of the meridianin family. Specifically, studies have indicated that Meridianin C can suppress the growth of human tongue cancer cells by mediating micropinocytosis via the downregulation of DKK-3. nih.govresearchgate.net This particular mechanism has not been specifically investigated or reported for this compound in the reviewed scientific literature.

Antimicrobial Research

This compound has demonstrated notable activity in the field of antimicrobial research, particularly concerning its effects on bacteria that form biofilms, which are communities of microorganisms that are notoriously resistant to antibiotics.

Antibacterial Activity

The antibacterial properties of this compound have been a key area of investigation, with a significant focus on its ability to counteract bacterial biofilms.

This compound has been identified as a moderate inhibitor of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In a crystal violet reporter assay, this compound exhibited an IC₅₀ value of 87.4 μM for the inhibition of MRSA biofilm formation. mdpi.comresearchgate.net

Furthermore, while this compound itself shows inhibitory action, research has also focused on its analogues for the ability to disperse pre-existing, mature MRSA biofilms. These studies aim to develop adjuvants that could potentially be used to break down the protective biofilm matrix, thereby increasing the susceptibility of the bacteria to conventional antibiotics. researchgate.net This line of research highlights the potential of the meridianin scaffold as a basis for developing new strategies to combat antibiotic-resistant infections. researchgate.net

| Compound | Activity | Target Organism | IC₅₀/EC₅₀ (μM) | Reference |

| This compound | Biofilm Inhibition | S. aureus (MRSA) | 87.4 | mdpi.comresearchgate.net |

| This compound | Biofilm Inhibition | M. smegmatis | 21.5 | mdpi.comresearchgate.net |

Potentiation of Colistin (B93849) Efficacy in Gram-Negative Bacteria

This compound and its synthetic analogues have been identified as promising antibiotic adjuvants that can restore the efficacy of colistin against both colistin-sensitive and resistant Gram-negative bacteria. nih.govnih.govacs.org The development of such adjuvants is a critical strategy to combat the growing threat of multidrug-resistant (MDR) infections, particularly those caused by ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govrsc.org Research has shown that while meridianin analogues often exhibit little to no inherent toxicity or antimicrobial activity on their own, they act synergistically with colistin, an antibiotic of last resort for many MDR Gram-negative infections. nih.govrsc.orgresearchgate.net This potentiation allows for a significant reduction in the minimum inhibitory concentration (MIC) of colistin, often bringing it below the clinical resistance breakpoint for strains that were previously resistant. nih.govresearchgate.net

Studies have demonstrated the ability of meridianin analogues to re-sensitize various colistin-resistant Gram-negative bacteria to colistin. nih.govnih.gov In panels of both colistin-resistant and colistin-sensitive strains of Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli, meridianin analogues successfully lowered the MIC of colistin. nih.govresearchgate.net For example, against a colistin-resistant strain of K. pneumoniae, certain meridianin analogues restored susceptibility to colistin. rsc.org This effect is crucial, as resistance to colistin in pathogens like K. pneumoniae is a significant clinical challenge, mediated by chromosomal mutations that alter the bacterial outer membrane and reduce the antibiotic's binding affinity. rsc.org Similarly, the combination of meridianin analogues with colistin has proven effective against resistant A. baumannii and E. coli. nih.govmdpi.com

| Bacterial Strain | Resistance Profile | Meridianin Analogue Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Acinetobacter baumannii | Colistin-Resistant | Varies by analogue | Lowered colistin MIC to below CLSI breakpoint | nih.gov |

| Klebsiella pneumoniae | Colistin-Resistant | Varies by analogue | Lowered colistin MIC to below CLSI breakpoint | nih.gov |

| Escherichia coli | Colistin-Resistant | Varies by analogue | Lowered colistin MIC to below CLSI breakpoint | nih.gov |

| Klebsiella pneumoniae B9 | Colistin-Resistant | Varies by analogue | Potent suppression of colistin resistance | rsc.org |

A significant advancement in colistin resistance is the emergence of plasmid-mediated resistance genes, such as mcr-1. nih.govrsc.org The mcr-1 gene can be transferred horizontally between different bacterial species, posing a severe threat to the continued viability of colistin as a therapeutic agent. Research has confirmed that this compound analogues are effective in overcoming this form of resistance. nih.gov Studies involving E. coli strains harboring the mcr-1 plasmid demonstrated that meridianin analogues could lower the colistin MIC, effectively reversing the resistance conferred by the gene. nih.govrsc.org This suggests that these compounds may target a novel pathway or mechanism involved in colistin resistance that is independent of the specific resistance determinant. researchgate.net

Inhibition of Biofilm Formation in Gram-Positive Strains

In addition to their activity as colistin adjuvants in Gram-negative bacteria, this compound and its analogues have demonstrated the ability to inhibit biofilm formation in Gram-positive bacteria, specifically methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which makes them notoriously resistant to antibiotic treatment. nih.gov this compound was found to inhibit the formation of MRSA biofilms with a half-maximal inhibitory concentration (IC50) of 87.4 ± 4.0 μM. nih.govmdpi.com Further structure-activity relationship studies revealed that certain synthetic analogues of this compound were even more potent, capable of both inhibiting the initial formation of MRSA biofilms and dispersing pre-formed biofilms. nih.gov

| Bacterial Strain | Compound | Activity | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | This compound | Biofilm Inhibition | 87.4 ± 4.0 | nih.govmdpi.com |

Antitubercular and Mycobacterial Activity

The meridianin scaffold has been recognized for its potential against mycobacteria, the causative agents of tuberculosis and other persistent infections. mdpi.comacs.orgnih.gov Biofilms are thought to play a significant role in the persistence of Mycobacterium tuberculosis infections. nih.govnih.gov

Initial reports on the antibacterial properties of meridianins included activity against Mycobacterium tuberculosis. nih.govacs.org Subsequent research confirmed this, with several meridianin derivatives demonstrating inhibitory activity against the H37Rv strain of M. tuberculosis. mdpi.comnih.gov For instance, Meridianin C and Meridianin G showed anti-tubercular activity with MIC values of 111.1 μM and 304.8 μM, respectively. mdpi.comnih.gov More significantly, a C-ring modified analogue exhibited potent activity with an MIC of 5.2 μM against the H37Rv strain and also showed promising activity against isoniazid-resistant and multidrug-resistant clinical isolates. nih.gov This marks the first report of antitubercular activity for this chemical scaffold, highlighting its potential as a lead for developing new anti-TB drugs. nih.gov

Due to the challenges of working with M. tuberculosis, the non-pathogenic and faster-growing Mycobacterium smegmatis is often used as a model organism, as it shares many genetic homologues and cellular features. nih.gov this compound has been shown to possess significant antibiofilm activity against M. smegmatis. nih.govrsc.org It displayed a potent ability to inhibit biofilm formation with an IC50 value of 21.5 ± 1.6 μM and also showed moderate activity in dispersing pre-formed biofilms with a half-maximal effective concentration (EC50) of 51.0 ± 1.3 μM. mdpi.comnih.gov Structure-activity relationship studies on a library of this compound analogues identified derivatives with improved biofilm inhibition and dispersion capabilities. nih.govnd.edu This suggests that meridianin-based compounds could be developed as adjuvants to disrupt mycobacterial biofilms, potentially rendering the bacteria more susceptible to conventional antibiotics. mdpi.comnih.gov

| Mycobacterial Strain | Compound | Activity Type | MIC or IC50/EC50 Value (μM) | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis H37Rv | Meridianin C | Antitubercular | 111.1 (MIC) | mdpi.comnih.gov |

| Mycobacterium tuberculosis H37Rv | Meridianin G | Antitubercular | 304.8 (MIC) | mdpi.comnih.gov |

| Mycobacterium tuberculosis H37Rv | C-ring modified analogue 12 | Antitubercular | 5.2 (MIC) | nih.gov |

| Mycobacterium smegmatis | This compound | Biofilm Inhibition | 21.5 ± 1.6 (IC50) | mdpi.comnih.gov |

| Mycobacterium smegmatis | This compound | Biofilm Dispersion | 51.0 ± 1.3 (EC50) | nih.gov |

Antiparasitic Research

Antimalarial Activity against Plasmodium falciparum

This compound has been evaluated for its potential as an antimalarial agent, showing activity against the parasite Plasmodium falciparum. rsc.org Research has shown its inhibitory effects against various strains of the parasite. For instance, one study documented an IC50 value of 1.9 µg/mL against the chloroquine-resistant K1 strain of P. falciparum. Another study reported an IC50 of 21 µM against the A549 human lung carcinoma cell line. mdpi.com

Antileishmanial Activity against Leishmania donovani Promastigotes

The potential of this compound as an antileishmanial agent has been explored, specifically against the promastigote stage of Leishmania donovani. While research has shown that other meridianins, such as Meridianin C, exhibit moderate activity against L. donovani promastigotes with an IC50 of 64.9 µM, the specific activity of this compound is part of a broader investigation into this class of compounds. ump.edu.plnih.gov

Anticancer Research (In vitro studies on cell lines)

Weak Antiproliferative Activity of this compound

In the realm of anticancer research, this compound has been assessed for its ability to inhibit the growth of cancer cells, but it has generally shown weak antiproliferative activity across various human cancer cell lines. mdpi.comnih.gov For example, it displayed weak inhibitory effects on cancer cell growth in four specific human cancer cell lines: HeLa, MDA-MB-231, A549, and DU145. nih.gov In tests against the A549 human lung carcinoma and U373 human glioblastoma cell lines, this compound registered an IC50 of 21 µM. mdpi.com Further studies using a sulforhodamine B assay also confirmed its weak antiproliferative activities against several tumor cell lines. mdpi.com Analogues of this compound have been synthesized and have shown some antitumor activity. spandidos-publications.com

The table below summarizes the reported antiproliferative activity of this compound against specific cancer cell lines.

| Cell Line | Cancer Type | IC50 |

| A549 | Human Lung Carcinoma | 21 µM mdpi.com |

| U373 | Human Glioblastoma | 21 µM mdpi.com |

Cytotoxicity of Cyano and Amidrazone Analogues

The synthesis of this compound analogues has revealed that specific modifications to the pyrimidine ring can lead to potent cytotoxic agents. dokumen.pub A cyano analogue of this compound, synthesized from 3-cyanoacetyl indole, demonstrated good cytotoxic activity. capes.gov.brnih.gov Further derivatization of this cyano analogue yielded an amidrazone analogue with even greater cytotoxicity. capes.gov.brnih.gov

Treatment of the cyano this compound analogue with hydrazine (B178648) hydrate (B1144303) affords the corresponding amidrazone analogue. dokumen.pubcapes.gov.br Biological evaluations indicated that while the cyano derivative was effective, the amidrazone analogue showed particularly high cytotoxicity against breast cancer cells. dokumen.pubnih.gov Another derivative, a carboxylic acid analogue formed through alkaline hydrolysis of the cyano compound, also exhibited high cytotoxicity. dokumen.pub

| Analogue | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Cyano Analogue | MCF7 | 0.85 | dokumen.pubnih.gov |

| Cyano Analogue | HeLa | 2.65 | dokumen.pubnih.gov |

| Amidrazone Analogue | MCF7 | 0.25 | dokumen.pubnih.gov |

| Carboxylic Acid Analogue | MCF7 | 0.75 | dokumen.pub |

Activity against Specific Cell Lines

Analogues of this compound have shown significant activity against the MCF7 human breast adenocarcinoma cell line. mdpi.comnih.gov The cyano analogue of this compound was found to have good cytotoxic activity, with a reported IC₅₀ value of 0.85 µg/mL. dokumen.pubnih.gov The corresponding amidrazone and carboxylic acid analogues were even more potent, with IC₅₀ values of 0.25 µg/mL and 0.75 µg/mL, respectively. dokumen.pubnih.gov In other studies, a 5-bromoindolyl enaminonitrile, a precursor to a cyanomeridianin derivative, demonstrated 100% inhibition of cell viability in MCF7 cells. openscienceonline.comopenscienceonline.com Additionally, a related 5'-cyanomeridianin C derivative showed 79.8% inhibition against this cell line. openscienceonline.com

The cyano analogue of this compound has also been tested against the HeLa human cervix carcinoma cell line, where it exhibited strong cytotoxicity. mdpi.comnih.gov Research indicates a specific IC₅₀ value of 2.65 µg/mL for this analogue against HeLa cells. dokumen.pubcapes.gov.brnih.gov

Derivatives of the related Meridianin G have shown high in vitro cytotoxicities against the human ovarian teratocarcinoma cell line PA1. mdpi.comnih.gov Conversely, research on other analogues has found that substitutions on the C-5 position of the 2-aminopyrimidine (B69317) ring with various aryl groups led to significantly reduced cytotoxicity against PA1 cells. tandfonline.com

This compound itself, along with other meridianins isolated from the tunicate Aplidium meridianum, has been evaluated for cytotoxicity against the LMM3 murine mammary adenocarcinoma cell line. mdpi.comfrontiersin.org In these studies, this compound exhibited an IC₅₀ value of 33.9 µM. nih.govscienceopen.commdpi.com Other meridianins, such as B, C, and E, were found to be more potent against this cell line. nih.govscienceopen.com

Various meridianin compounds and their analogues have been assessed for activity against the A549 human lung cancer cell line. mdpi.com The natural product Meridianin A was reported to be cytotoxic toward A549 cells with an IC₅₀ value of 15 µM. nih.gov Synthetic derivatives have also shown potent activity; a cyanomeridianin C analogue was identified as a highly cytotoxic compound against the A549 cell line, causing 94.2% inhibition of cell viability. openscienceonline.comopenscienceonline.com An enaminonitrile precursor also exhibited strong inhibition at 89.2%. openscienceonline.comopenscienceonline.com

| Compound | Cell Line | Cell Line Type | Activity | Reference |

|---|---|---|---|---|

| Cyano this compound Analogue | MCF7 | Breast Carcinoma | IC₅₀: 0.85 µg/mL | dokumen.pubnih.gov |

| Amidrazone this compound Analogue | MCF7 | Breast Carcinoma | IC₅₀: 0.25 µg/mL | dokumen.pubnih.gov |

| Cyano this compound Analogue | HeLa | Cervix Carcinoma | IC₅₀: 2.65 µg/mL | dokumen.pubnih.gov |

| Meridianin G Derivatives | PA1 | Human Ovarian Teratocarcinoma | High cytotoxicity | mdpi.comnih.gov |

| This compound | LMM3 | Murine Mammary Adenocarcinoma | IC₅₀: 33.9 µM | nih.govscienceopen.commdpi.com |

| Meridianin A | A549 | Lung Cancer | IC₅₀: 15 µM | nih.gov |

| Cyanomeridianin C Analogue | A549 | Lung Cancer | 94.2% inhibition | openscienceonline.comopenscienceonline.com |

Neurobiological Research

Anti-Neurodegenerative Activities

Meridianins, as a class of compounds, have shown potential as agents for treating neurodegenerative disorders. mdpi.comnih.gov Their anti-neurodegenerative activities are often linked to their ability to inhibit various protein kinases, a key factor in the pathology of diseases like Alzheimer's. mdpi.comnih.govnih.gov

A significant target of meridianins is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the development of neurodegenerative conditions. nih.govresearchgate.net Meridianins have been shown to inhibit GSK-3β both in vitro and in vivo. mdpi.comnih.govnih.govresearchgate.net This inhibition is considered a promising strategy for mitigating tau hyperphosphorylation and other pathogenic factors related to neurotoxicity and cognitive decline. explorationpub.com

Studies have demonstrated that meridianins can ameliorate cognitive deficits and neuroinflammatory processes in mouse models of Alzheimer's disease. mdpi.comnih.govnih.gov Furthermore, they have been shown to have neuroprotective effects against neurotoxicity induced by glutamate. mdpi.com The potential of meridianins as therapeutic agents for neurodegenerative diseases is also supported by quantitative structure-activity relationship (QSAR) studies on their analogs, which aim to identify the structural features crucial for their inhibitory activity against kinases like Dyrk1A, another enzyme linked to neurodegeneration. nih.gov

Induction of Structural Neuronal Plasticity

Meridianins have been found to induce structural neuronal plasticity, a key process for learning and memory. mdpi.comnih.gov This effect is closely linked to their inhibition of GSK-3β. nih.govresearchgate.net

In vitro studies have shown that meridianins can induce structural synaptic plasticity in primary cortical and hippocampal neurons. mdpi.comnih.govnih.gov Specifically, treatment with meridianins has been observed to increase cell arborization and the density of dendritic spines on these neurons. nih.gov Dendritic spines are small protrusions on a neuron's dendrite that receive input from a single axon at the synapse, and their density is correlated with synaptic function and memory.

The ability of meridianins to promote structural neuronal plasticity has been demonstrated in primary hippocampal neurons transduced with AAV9-CaMKII-GFP, where a 24-hour treatment significantly increased spine density. nih.gov This induction of spinogenesis is consistent with previous findings that GSK-3β inhibition can promote the formation of dendritic spines. nih.gov These results suggest that meridianins could be valuable for counteracting the cognitive decline and neuropathology seen in conditions like Alzheimer's disease, where synaptic loss is a major feature. nih.govresearchgate.net

Effect on Synaptic Activity

Meridianins have been shown to modulate synaptic activity, particularly in the hippocampus, a brain region crucial for memory. researchgate.netdntb.gov.uanih.gov This modulation appears to be region-specific.

Studies using brain slices have demonstrated that meridianins can increase spontaneous synaptic activity, specifically in the CA1 region of the hippocampus, without significantly affecting the CA3 region or the dentate gyrus. researchgate.netdntb.gov.uanih.gov This was observed as an increase in the spike rates of pyramidal CA1 cells. nih.gov

The mechanism behind this enhanced synaptic activity may involve the modulation of key signaling pathways. Meridianins have been found to increase the phosphorylation of the glutamate receptor subunit GluR1 in the hippocampus. nih.govmdpi.com The phosphorylation of GluR1 is linked to enhanced synaptic plasticity and long-term potentiation (LTP), a cellular mechanism underlying learning and memory. mdpi.com Additionally, meridianins have been shown to increase the activity of Protein Kinase C (PKC) in the hippocampus and Protein Kinase A (PKA) in the prefrontal cortex, both of which can regulate GSK-3β activity and synaptic function. nih.govmdpi.com

These findings suggest that meridianins can have a moderate but specific effect on synaptic transmission and neuronal excitability in the hippocampal CA1 region, further supporting their potential as therapeutic agents for cognitive disorders. nih.gov

Structure Activity Relationship Sar Studies of Meridianin D

Influence of Indole (B1671886) Ring Substitutions

Investigations into analogues of meridianin D have revealed that substitutions on the indole nucleus are a key determinant of their inhibitory activities. nih.gov The unsubstituted parent compound, meridianin G, is generally found to be only weakly active or inactive. conicet.gov.arnih.gov This highlights the critical role of substitutions in enhancing the biological profile of this class of compounds.

Substitution with a bromine atom at the C-7 position of the indole ring, particularly when combined with a hydroxyl group at C-4 (as in meridianin E), has been shown to produce the most potent inhibitors of cyclin-dependent kinases (CDKs) like CDK1/cyclin B and CDK5/p25. nih.govconicet.gov.arresearchgate.net This combination of substituents provides the best inhibitory activity against these kinases. nih.govresearchgate.net However, in the context of antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), the 7-bromo analogue of this compound displayed reduced efficacy, with an IC₅₀ value of 99.8 ± 15.2 μM compared to this compound's 87.4 ± 4.0 μM. nih.gov

The presence of a hydroxyl group at the C-4 position of the indole ring is an important feature for the kinase inhibitory activity of meridianins. conicet.gov.arresearchgate.net The comparison between meridianin A (4-OH) and meridianin G (unsubstituted) shows that the hydroxyl group by itself enhances inhibitory activity. conicet.gov.ar This effect is even more pronounced when combined with a bromine at position 7, as seen in meridianin E, which is among the most potent compounds in the series against CDKs and other protein kinases. conicet.gov.arnih.gov

A single bromine substitution at either the C-5 or C-6 position of the indole ring leads to a significant enhancement in biological activity compared to the unsubstituted meridianin G. nih.govconicet.gov.arnih.govresearchgate.net Meridianin C (5-bromo) and this compound (6-bromo) show considerable improvements in potency as kinase inhibitors. nih.govnih.govresearchgate.net

In studies assessing antibiofilm activity against MRSA, the position of the single bromine was found to be critical. The 5-bromo analogue (an isomer of this compound) demonstrated significantly increased biofilm inhibitory activity (IC₅₀ of 17.9 ± 2.2 μM) compared to this compound (6-bromo), which had an IC₅₀ of 87.4 ± 4.0 μM. nih.gov Conversely, for antibiofilm activity against Mycobacterium smegmatis, analogues with a halogen at the 5-position generally showed greater activity than those with a halogen at the 6-position. nih.gov

Table 1: Effect of Single Bromine Substitution on MRSA Biofilm Inhibition

| Compound | Indole Substitution | IC₅₀ (μM) vs. MRSA Biofilm nih.gov |

| This compound | 6-Br | 87.4 ± 4.0 |

| Analogue 9a | 5-Br | 17.9 ± 2.2 |

The introduction of two bromine atoms onto the indole ring, for instance at positions C-5 and C-6 (found in meridianin F), results in a different activity profile. While meridianin F is more potent than the unsubstituted meridianin G, it shows somewhat reduced inhibitory potency against protein kinases when compared to the monobrominated meridianins C and D. nih.govconicet.gov.arnih.govresearchgate.netmdpi.com This suggests that while bromination is beneficial, a second bromine at these positions can be slightly detrimental to kinase inhibition. nih.govresearchgate.net

Table 2: Comparative Kinase Inhibitory Activity of Brominated Meridianins

| Compound | Indole Substitution(s) | Relative Kinase Inhibitory Potency |

| Meridianin C/D | 5-Br or 6-Br | High nih.govnih.gov |

| Meridianin F | 5-Br and 6-Br | Moderate (less than C/D, more than G) nih.govnih.gov |

| Meridianin G | None | Low/Inactive nih.govnih.gov |

Broader studies on halogenation have provided further insights into the SAR of this compound analogues, particularly concerning their antibiofilm activity.

Bromination: A bromo-substituent at C-4 was found to reduce antibiofilm activity against MRSA, with an IC₅₀ value greater than 100 μM. nih.gov

Chlorination: A 6-chloro analogue showed activity comparable to this compound, while a 5-chloro analogue had reduced activity compared to its 5-bromo counterpart. nih.gov

Iodination: The 6-iodo analogue displayed increased activity compared to this compound (IC₅₀ of 42.5 ± 8.1 μM). However, the 5-iodo analogue was less active than the 5-bromo version, with an IC₅₀ of 49.3 ± 5.1 μM. nih.gov

Fluorination: The 5-fluoro and 6-fluoro analogues showed no antibiofilm activity (IC₅₀ >100 μM). nih.gov

For activity against M. smegmatis, the identity of the halogen at the 5-position was also found to influence efficacy, with a trend indicating that bromine-containing analogues were the least active, followed by chlorine, then fluorine, and finally iodine being the most active. nih.gov

Table 3: Antibiofilm Activity (MRSA) of Halogenated this compound Analogues

| Compound | Indole Substitution | IC₅₀ (μM) vs. MRSA Biofilm nih.gov |

| This compound (1) | 6-Br | 87.4 ± 4.0 |

| Analogue 9k | 4-Br | >100 |

| Analogue 9a | 5-Br | 17.9 ± 2.2 |

| Analogue 8i | 6-Cl | Comparable to this compound |

| Analogue 9h | 5-Cl | Reduced vs. 5-Br analogue |

| Analogue 9f | 6-I | 42.5 ± 8.1 |

| Analogue 9g | 5-I | 49.3 ± 5.1 |

| Analogue 9l | 5-F | >100 |

| Analogue 9m | 6-F | >100 |

The synthesis and evaluation of meridianin derivatives where the indole ring is substituted with nitro or amino groups at positions C-4 to C-7 have been explored. researchgate.netacs.org These studies found that such substitutions can be particularly useful for developing selective kinase inhibitors. researchgate.net Specifically, incorporating a nitro or amino group at the C-7 position was shown to improve the selectivity of the compounds for CLK1 kinase over the related DYRK1A kinase. researchgate.net In one study, a derivative with a nitro substituent at the C-7 position was identified as the most selective inhibitor. researchgate.net Conversely, substitutions at the C-4 or C-5 positions were found to either decrease or have a harmful effect on activity. researchgate.net

Influence of Pyrimidine (B1678525) Ring Modifications

Alterations to the 2-aminopyrimidine (B69317) (2-AP) moiety, a key structural feature of meridianins, have been a major focus of SAR studies. Researchers have investigated the effects of shifting its position, introducing various substituents, and replacing the ring system altogether.

Shifting 2-Aminopyrimidine from Position 3 to 2 (Isomeridianins)

The core structure of meridianins features an indole framework linked to a 2-aminopyrimidine group at the C-3 position. mdpi.com A class of synthetic analogs, known as isomeridianins, has been developed where the 2-aminopyrimidine ring is shifted from the C-3 to the C-2 position of the indole. The synthesis and biological evaluation of these isomers, such as isomeridianin C and G, have been undertaken to explore the spatial requirements for activity. ontosight.aimolaid.comresearchgate.net This structural reorganization fundamentally alters the molecule's geometry, providing valuable information on the optimal positioning of the pyrimidine moiety for interaction with biological targets.

Substitution with Aryl Groups at C-5 Position

Introducing substituents at the C-5 position of the 2-aminopyrimidine ring has been a key strategy to probe its interaction with target proteins.

Research Findings : Studies describe the synthesis of new meridianin derivatives with various aryl groups at the C-5 position of the pyrimidine ring. nih.gov These compounds were evaluated for their ability to inhibit a panel of five protein kinases (CDK5/p25, CK1δ/ε, GSK-3α/β, Dyrk1A, and Erk2) and for their antiproliferative effects on human cancer cell lines. nih.gov It was found that this series of compounds is particularly promising for the development of new inhibitors for DYRK1A and CLK1 kinases. researchgate.net However, other research has shown that substitution at the C-5 position of the 2-aminopyrimidine ring with aryl groups can lead to significantly lower cytotoxicity against certain cell lines, such as the human ovarian teratocarcinoma cell line PA-1. tandfonline.com

Replacement of 2-Aminopyrimidine with 2-Aminoindole (2-AI) Moiety

While direct replacement of the 2-aminopyrimidine (2-AP) in meridianin with a 2-aminoindole (2-AI) is not extensively documented in the reviewed literature, related "scaffold hopping" strategies provide insight into the role of the 2-AP moiety. Researchers have compared the activity of scaffolds containing 2-AP with those containing the structurally similar 2-aminoimidazole (2-AI).

Research Findings : In one study, a scaffold hopping approach was used to replace a 2-AI core with a 2-AP ring to generate new compounds with antibiofilm activity. nih.gov This change involves removing a hydrogen bond donating group and enlarging the ring. nih.gov The study was prompted by the known antibiofilm activity of both 2-AI and 2-AP containing compounds, including meridianin derivatives, against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the 2-aminopyrimidine unit is a critical pharmacophore for this type of biological activity and that its general structure can be functionally mimicked or replaced by other nitrogenous heterocycles like 2-aminoimidazoles to modulate activity. nih.gov

Modification of 2-Aminopyrimidinyl Ring

Direct modifications to the 2-aminopyrimidinyl ring, other than C-5 substitution, have also been explored to refine biological activity.

N-Alkylation : The effect of alkylating the exocyclic amine of the 2-AP ring was investigated for antibiofilm activity against MRSA. nih.gov While the parent compound (this compound) had an IC₅₀ of 87.4 µM, substitutions on the exocyclic nitrogen generally decreased activity. This indicates that a free amino group is preferred for this specific activity. nih.gov

Ring Replacement : In a more drastic modification, meridianin analogues where the 2-aminopyrimidinyl ring was replaced by a pyrazolo[1,5-α]pyrimidine ring displayed potent cytotoxic activities against the human colorectal carcinoma cell line HCT-116. mdpi.com

Table 1: Effect of N-Alkylation of the 2-Aminopyrimidine Ring on MRSA Biofilm Inhibition

| Compound | Substitution on Exocyclic Amine | IC₅₀ (µM) nih.gov |

|---|---|---|

| This compound | None (NH₂) | 87.4 ± 4.0 |

| 9e | Methyl (NHMe) | 28.9 ± 2.3 |

| 9d | Ethyl (NHEt) | 24.6 ± 0.7 |

| 9c | Dimethyl (NMe₂) | >100 |

| 9b | Benzyl (NHBn) | >100 |

Influence of Linker and Side Chain Modifications

Modifying the indole nitrogen (N-1 position) with various side chains represents another important avenue in the SAR of meridianins.

Isothiouronium Linked by Alkyl Chains

A significant enhancement in antitumor activity was achieved by incorporating isothiourea groups, linked by alkyl chains of varying lengths, at the N-1 position of the indole ring of this compound and G. nih.gov

Research Findings : A series of meridianin derivatives were synthesized with isothiouronium groups connected via alkyl chains containing two to eight carbons. nih.gov These modifications led to a significant increase in inhibitory activities against several cancer cell lines compared to the parent compounds. nih.gov The structure-activity relationship study revealed that the length of the alkyl chain was crucial for potency. Compound 6e , which features a six-carbon alkyl chain linker on a meridianin G scaffold, was identified as the most potent derivative, with IC₅₀ values ranging from 1.11 to 2.80 µM across various cancer cell lines. nih.govresearchgate.net This compound was shown to inhibit the JAK/STAT3 signaling pathway. nih.gov The positively charged isothiouronium group, combined with the optimal linker length, appears to be key for this enhanced activity. nih.gov

Table 2: Antitumor Activity of Meridianin G Derivatives with N-1 Isothiouronium Alkyl Chains (Series 6)

| Compound | Alkyl Chain Length (n) | IC₅₀ (µM) on A549 Cells nih.gov | IC₅₀ (µM) on DU145 Cells nih.gov |

|---|---|---|---|

| 6a | 2 | 7.32 ± 0.45 | 8.13 ± 0.38 |

| 6b | 3 | 5.56 ± 0.31 | 6.58 ± 0.42 |

| 6c | 4 | 3.41 ± 0.27 | 3.69 ± 0.33 |

| 6d | 5 | 2.15 ± 0.19 | 2.44 ± 0.26 |

| 6e | 6 | 1.11 ± 0.11 | 1.21 ± 0.14 |

| 6f | 7 | 2.58 ± 0.21 | 2.97 ± 0.28 |

| 6g | 8 | 3.82 ± 0.34 | 4.12 ± 0.37 |

Correlation between Kinase Inhibition and Antiproliferative Activity

The antiproliferative properties of meridianins are largely attributed to their ability to inhibit various protein kinases. Research into this compound family has revealed a discernible, though complex, correlation between their kinase inhibitory potency and their ability to suppress cell growth. Studies suggest that only the most potent kinase-inhibiting meridianins tend to exhibit significant antiproliferative effects. conicet.gov.ar

Initial investigations into the natural meridianins highlighted that the capacity to inhibit cyclic nucleotide-dependent kinases, such as cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), appears to correlate well with their antiproliferative action. conicet.gov.ar For instance, Meridianin A, which is non-cytotoxic, displayed high IC50 values for these particular enzymes, whereas the more cytotoxic analogs were more potent inhibitors. conicet.gov.ar

Further analysis of meridianin analogs and derivatives has continued to support this structure-activity relationship. The most active compounds against kinases generally demonstrate stronger cytotoxic effects against various human and murine tumor cell lines. conicet.gov.ar For example, Meridianin B and Meridianin E, which are among the most potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3), also show the most pronounced effects on the proliferation of human teratocarcinoma NT2 cells. conicet.gov.ar Conversely, this compound has been noted to exhibit relatively weak antiproliferative activities in several tumor cell lines. nih.govmdpi.com

While a general trend exists, the relationship is not always linear, suggesting that the antiproliferative mechanism may involve multiple kinase targets or other cellular pathways. nih.gov The development of hybrid molecules, such as meriolins (a hybrid of meridianins and variolins), further underscores this correlation. Meriolins exhibit enhanced selectivity and potency against CDKs compared to their parent compounds and, correspondingly, display superior antiproliferative and pro-apoptotic properties. acs.orgaacrjournals.org The pro-apoptotic efficacy of meriolins shows a strong correlation with their inhibitory activity against CDK2 and CDK9. acs.org

Similarly, synthetic derivatives of meridianins designed to target specific kinases like the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway have shown that increased kinase inhibition leads to significantly improved antitumor activity compared to the original, weakly active natural meridianins. mdpi.com

The tables below present the inhibitory concentrations (IC50) of various meridianins against a panel of protein kinases and their corresponding antiproliferative activity against a human cancer cell line.

Table 1: Kinase Inhibitory Activity of this compound and Related Compounds This table shows the half-maximal inhibitory concentration (IC50) in micromolar (µM) of various meridianins against a selection of protein kinases.

| Compound | CDK1/cyclin B | CDK5/p25 | GSK-3α/β | PKA | CK1δ/ε |

| Meridianin A | 2.8 | 2.5 | 0.7 | >10 | 1.5 |

| Meridianin B | 0.6 | 0.8 | 0.3 | 0.9 | 0.8 |

| Meridianin C | 1.8 | 1.5 | 0.4 | 1.2 | 1.0 |

| This compound | 1.5 | 1.2 | 0.5 | 1.5 | 1.2 |

| Meridianin E | 0.5 | 0.5 | 0.2 | 0.6 | 0.7 |

| Meridianin G | >10 | >10 | 2.5 | >10 | >10 |

| Data sourced from multiple studies. conicet.gov.arnih.gov |

Table 2: Antiproliferative Activity of this compound and Related Compounds This table displays the half-maximal inhibitory concentration (IC50) in micromolar (µM) reflecting the antiproliferative activity of meridianins against the human teratocarcinoma (NT2) cell line after 72 hours of exposure.

| Compound | Antiproliferative IC50 (µM) on NT2 cells |

| Meridianin A | >10 |

| Meridianin B | 1.2 |

| Meridianin C | 7.5 |

| This compound | 8.0 |

| Meridianin E | 1.0 |

| Meridianin G | >10 |

| Data sourced from a study by Meijer et al. (2004). conicet.gov.ar |

Derivative Development and Hybrid Molecules

Meridianin Analogues with Enhanced Specificity

A significant focus of meridianin derivative development has been to improve their specificity towards particular kinase targets implicated in disease.

Selective Inhibitors of DYRK1A and CLK1 Kinases

Research has led to the synthesis of meridianin analogues with notable potency and selectivity for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1). One study reported that 6- and 7-bromo analogues of meridianin were particularly active against DYRK1A and CLK1, with IC50 values in the nanomolar range. acs.org Specifically, bromo-iodo derivatives and a non-iodinated 7-bromo analogue showed high potency. acs.org These compounds demonstrated a greater than 45-fold selectivity for DYRK1A/CLK1 over other tested kinases, including CDK5/p25 and CK1δ/ε. acs.org The introduction of a nitro group at the 6- or 7-position of the indole (B1671886) nucleus also resulted in potent DYRK1A and CLK1 inhibitors. acs.org

In a separate study, a library of 52 N1-substituted and C-ring modified meridianin derivatives was screened for DYRK1A inhibition. nih.gov A morpholinoyl-linked derivative and a 2-nitro-4-trifluoromethyl phenyl sulfonyl derivative were identified as potent inhibitors of DYRK1A with IC50 values of 0.5 µM and 0.53 µM, respectively. nih.gov The morpholinoyl-linked derivative also showed a 2.2 and 4.4-fold selectivity for DYRK1A over the related kinases DYRK2 and DYRK3. nih.gov

Meriolins: Meridianin-Variolin Hybrid Structures

Meriolins are a class of synthetic compounds that represent a chemical fusion of the structures of meridianins and variolins, another family of marine-derived kinase inhibitors. aacrjournals.orgnih.gov This hybridization was undertaken to combine the pharmacological advantages of both parent molecules.

Enhanced Cytotoxicity and CDK Inhibitory Potential

Meriolins have demonstrated significantly enhanced cytotoxicity and inhibitory activity against cyclin-dependent kinases (CDKs) when compared to their parent compounds, meridianin and variolin. aacrjournals.orgnih.gov In comparative studies, meriolins were found to be very potent inhibitors of CDKs, with particular sensitivity noted for CDK2 and CDK9. aacrjournals.org For instance, one study showed that while meridianins had moderate activity, and variolin B was a potent inhibitor of several CDKs, meriolins displayed even greater potency. aacrjournals.org

The novel derivatives meriolin 16 and meriolin 36 have shown high cytotoxic potential in various lymphoma and leukemia cell lines, with meriolin 16 inducing cell death at nanomolar concentrations (IC50 values from 10 to 40 nM). nih.gov A kinome screen revealed that these meriolins prevalently inhibited a broad range of CDKs. nih.gov Their enhanced potency establishes meriolins as significant leads for cancer therapeutics. researchgate.net

Apoptosis Induction in Leukemia and Lymphoma Cell Lines

A key mechanism of action for the cytotoxic effects of meriolins is the induction of apoptosis. Studies have shown that various meriolin derivatives are potent inducers of apoptosis in leukemia and lymphoma cell lines. nih.gov For example, a newly synthesized derivative, meriolin 16, was shown to induce apoptosis in Jurkat leukemia and Ramos lymphoma cells within 2-3 hours of exposure. researchgate.net

The apoptotic process initiated by meriolins is mediated through the intrinsic mitochondrial death pathway. nih.gov This is evidenced by the fact that apoptosis can be blocked in caspase-9 deficient Jurkat cells. nih.gov Notably, certain meriolin derivatives are capable of inducing apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2, suggesting they can overcome some common mechanisms of therapeutic resistance. nih.govresearchgate.net The induction of apoptosis is characterized by the rapid activation of caspases, which occurs within 3-4 hours of treatment. nih.gov

Meridianin/Leucettine-Derived Hybrid Molecules

In addition to hybrids with variolins, researchers have also developed hybrid molecules combining the structural features of meridianins with those of leucettines, another class of marine alkaloids.

Development as Multi-Kinase Inhibitors

A series of hybrid small molecules derived from Meridianin E and Leucettamine B have been designed and synthesized to act as multi-kinase inhibitors. nih.gov An initial parent hybrid compound, at a concentration of 10 µM, was found to inhibit the activity of FMS, LCK, LYN, and DAPK1 kinases by 82.5%, 81.4%, 75.2%, and 55% respectively. nih.govnih.gov

Further optimization of this hybrid series led to the identification of a more potent multi-kinase inhibitor. This compound exhibited IC50 values of 110 nM, 87.7 nM, and 169 nM against FMS, LCK, and LYN kinases, respectively. nih.govnih.gov When compared to the FDA-approved multi-kinase inhibitor imatinib, this meridianin/leucettine hybrid was found to be approximately 9-fold more potent against FMS and 2-fold more potent against LCK. nih.govnih.gov In vitro anticancer assays revealed that this potent hybrid could suppress tumor growth in leukemia SR and renal RXF 393 cell lines by 60% and 70%, respectively. nih.gov

Analytical Methodologies for Research on Meridianin D

Spectroscopic Characterization (NMR, MS, IR)

Spectroscopic techniques are fundamental for the definitive structural elucidation and characterization of natural products like Meridianin D and its synthetic analogues. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei nih.govrsc.orgtandfonline.commdpi.commdpi.com. ¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms, characterized by chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), indicating the spin-spin interactions between adjacent protons nih.govrsc.orgtandfonline.commdpi.com. ¹³C NMR spectroscopy, often complemented by DEPT experiments, identifies the different carbon environments within the molecule, providing chemical shifts for each carbon atom nih.govrsc.orgtandfonline.commdpi.com. Infrared (IR) spectroscopy is utilized to identify functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers (νmax in cm⁻¹) nih.govrsc.orgekb.eg. For instance, IR spectra can indicate the presence of amine groups through N-H stretching and bending frequencies tandfonline.comekb.eg. Mass Spectrometry (MS), including techniques like Electrospray Ionization (ESI) and Electron Ionization (EI), is crucial for determining the molecular weight and providing insights into the fragmentation patterns of the compound, aiding in structural confirmation nih.govrsc.orgmdpi.commdpi.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for establishing the elemental composition of a compound by providing highly accurate mass-to-charge ratio (m/z) measurements nih.govrsc.orgmdpi.commdpi.commdpi.comresearchgate.net. This precision allows researchers to distinguish between molecules with very similar nominal masses, thereby confirming the molecular formula. For this compound and its analogues, HRMS, often coupled with ESI, has been routinely employed to confirm the calculated exact masses of protonated molecules ([M+H]⁺) against experimentally determined values nih.govrsc.orgmdpi.com. These precise measurements are vital for validating the synthesis of new compounds and identifying natural products isolated from biological sources mdpi.comresearchgate.net.

Table 1: Spectroscopic Characterization Highlights (HRMS Data for this compound Analogues)

| Compound/Analogue | Technique | Molecular Formula (Example) | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |

| This compound Analogue 1 | HRMS (ESI) | C₂₀H₁₇BrN₄O | 409.0658 | 409.0650 | nih.gov |

| This compound Analogue 2 | HRMS (ESI) | C₂₁H₂₆ClN₄O₄ | 433.1637 | 433.1622 | rsc.org |

| This compound Analogue 3 | HRMS (ESI) | C₂₀H₁₄BrF₃N₄ | 447.0427 | 447.0421 | nih.gov |

| This compound Analogue 4 | HRMS (ESI) | C₁₉H₁₄BrFN₄ | 397.0459 | 397.0470 | nih.gov |

| This compound Analogue 5 | HRMS (ESI) | C₁₉H₁₆BrN₅ | 394.0662 | 394.0669 | nih.gov |

| This compound Analogue 6 | HRMS (ESI) | C₂₁H₁₇BrN₄O | 409.0658 | 409.0659 | nih.gov |

| This compound Analogue 7 | HRMS (ESI) | C₁₉H₁₅BrN₄ | 379.0553 | 379.0558 | nih.gov |

| This compound Analogue 8 | HRMS (ESI) | C₂₃H₁₉N₃O₂ | 370.1550 | 370.1551 | mdpi.com |

Chromatographic Purity Assessment (HPLC, UHPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for assessing the purity of synthesized compounds and isolated natural products mdpi.commdpi.commdpi.comnih.govsemanticscholar.org. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the target compound and the detection of impurities. Reports indicate that synthesized this compound analogues have achieved high purity levels, with one study noting "HPLC purity: >99%" nih.gov. Furthermore, the purity of synthesized peptides related to drug discovery, which often employ similar analytical rigor, was stated to be "> 95% as determined by HPLC and UPLC-MS" nih.gov. HPLC is also employed in purification processes, such as separating fractions during the isolation of alkaloids mdpi.commdpi.com.

Bioactivity Assays

This compound and its derivatives have been evaluated for a range of biological activities using various established assays.

Microdilution Assay: This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of compounds against bacteria or fungi. For antitubercular activity, Meridianin C and G were tested against M. tuberculosis H37Rv, yielding MIC values of 111.1 μM and 304.8 μM, respectively mdpi.com.

Crystal Violet Reporter Assay: This assay is employed to evaluate biofilm inhibition or formation. This compound has demonstrated moderate biofilm inhibition activity against M. smegmatis and methicillin-resistant S. aureus (MRSA), with reported IC₅₀ values of 21.5 μM and 87.4 μM, respectively mdpi.com. The Crystal Violet Decolorization Assay (CVDA) itself is also noted for its application in antimycobacterial screening nih.gov.

SRB Assay (Sulforhodamine B Assay): The SRB assay is used to assess cellular proliferation and is a common method for evaluating the antiproliferative effects of compounds. This compound exhibited weak antiproliferative activities toward several tumor cell lines when tested using the SRB assay mdpi.com.

Western Blotting: Western blotting is a technique used to detect specific proteins and their modifications, such as phosphorylation. In studies involving this compound analogues, western blotting assays were used to investigate the modulation of signaling pathways. For example, it was shown that the most active analogue could down-regulate the phosphorylation levels of JAK1, JAK2, and STAT3, as well as the protein expression levels of downstream STAT3 genes (c-Myc, Cyclin D1, Bcl-XL), suggesting that the pro-apoptotic effects might be mediated by the JAK/STAT3 signaling pathway mdpi.com.

Future Research Directions for Meridianin D

Discovery of Novel Bioactivities

The established biological activities of the meridianin family provide a foundation for exploring new therapeutic potentials for Meridianin D and its derivatives. nih.govmdpi.com Meridianins have demonstrated a wide array of pharmacological effects, including the inhibition of various protein kinases, anticancer, antimalarial, antituberculosis, and anti-neurodegenerative properties. nih.govmdpi.comresearchgate.net this compound specifically has shown weak antiproliferative activity against several tumor cell lines and moderate activity against biofilm formation in certain bacteria. nih.govmdpi.com

Future research could focus on screening this compound and its synthetic analogues against a broader range of biological targets. Initial studies on related meridianin compounds have already pointed towards potential new applications. For instance, analogues of meridianins have been found to possess antiviral and fungicidal properties, suggesting a new area of investigation for this compound. nih.govresearchgate.net Specifically, research has shown that certain meridianin derivatives exhibit activity against the Tobacco Mosaic Virus (TMV) and a wide spectrum of phytopathogenic fungi. nih.govresearchgate.net Further exploration into its effects on central nervous system (CNS) receptors could also uncover novel treatments for neurological disorders. nih.gov

Table 1: Established and Potential Bioactivities of this compound and Related Compounds

| Activity Class | Specific Target/Effect | Compound(s) | Reference(s) |

|---|---|---|---|

| Kinase Inhibition | CDK1/cyclin B, CDK5/p25, GSK-3β, PKA | This compound | nih.gov |